molecular formula C9H16O3 B2428501 Ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate CAS No. 2411221-72-0

Ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate

Cat. No.: B2428501
CAS No.: 2411221-72-0
M. Wt: 172.224
InChI Key: ZPSXUMOBWINYFW-UHFFFAOYSA-N
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Description

“Ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate” is a chemical compound with the IUPAC name “this compound”. It has a molecular weight of 172.22 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H16O3/c1-3-12-8(11)9(7(2)10)5-4-6-9/h7,10H,3-6H2,1-2H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Unified Synthesis of Cyclobutane γ-Amino Acid Stereoisomers

In another study, all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid were synthesized from a single chirally derivatized unsaturated γ-lactam, showcasing the versatility of this approach in producing a range of specific molecular configurations. The cyclobutane ring was formed exclusively with a cis configuration using a photochemical [2+2] cycloaddition reaction (André et al., 2013).

Structural Analysis of Cyclobutane Derivatives

In a different aspect of research, a compound titled 1-Methyl-1-phenyl-3-[1-hydroxyimino-2-(succinimido)ethyl]cyclobutane was analyzed for its molecular structure. The study found that the cyclobutane ring displays a distinctive puckered shape, and the compound forms a two-dimensional network through specific molecular interactions, showcasing the compound's potential in forming structured networks (Dinçer et al., 2004).

Polymerization Applications

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a compound related to Ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate, has been oligomerized using horseradish peroxidase as a catalyst. This process highlights the potential of such compounds in polymer chemistry, particularly in the formation of cross-linked structures through free radical polymerization (Pang et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 1-(1-hydroxyethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-12-8(11)9(7(2)10)5-4-6-9/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSXUMOBWINYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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